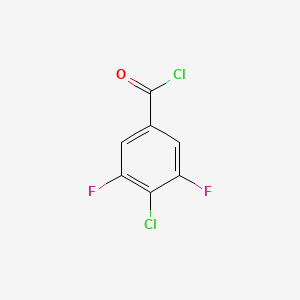

4-Chloro-3,5-difluorobenzoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-3,5-difluorobenzoyl chloride is a chemical compound with the molecular formula C7H2Cl2F2O . It is used for research purposes .

Molecular Structure Analysis

The molecular weight of 4-Chloro-3,5-difluorobenzoyl chloride is 210.99 . The structure of this compound can be viewed using Java or Javascript .Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

4-Chloro-3,5-difluorobenzoyl chloride plays a crucial role in the synthesis and characterization of palladium(II) complexes, acting as a precursor or component in creating novel chelating ligands and complexes. These palladium complexes have been extensively analyzed for their dynamic behavior and solvent-dependent equilibria, contributing to advancements in catalysis and material science (Frøseth et al., 2003).

Electrochemistry

The compound's derivatives, such as those related to ionic liquids, have been studied for their electrochemical properties. Research on 1-Butyl-3-methyl-1H-imidazolium Tetrafluoroborate Ionic Liquid, for instance, reveals the compound's role in understanding the electrochemistry of ionic liquids, including the identification of impurities and the analysis of electrochemical reactions, which are pivotal in developing new energy storage and conversion technologies (Xiao & Johnson, 2003).

Organic Synthesis

In organic synthesis, 4-Chloro-3,5-difluorobenzoyl chloride derivatives facilitate chemoselective transformations, such as the defluorinative diarylhydroxylation transformation. This process demonstrates the compound's utility in selectively modifying and functionalizing organic molecules, leading to the development of novel organic compounds with potential applications in pharmaceuticals, agrochemicals, and material science (Okamoto et al., 2010).

Crystallography and Material Science

4-Chloro-3,5-difluorobenzoyl chloride is also instrumental in crystallography and material science, where its derivatives form the basis for studying hydrogen-bonded framework structures. These studies are essential for understanding the molecular structures and properties of materials, which can lead to the development of new materials with tailored properties for use in technology, medicine, and industry (Vasconcelos et al., 2006).

Environmental Science

Additionally, derivatives of 4-Chloro-3,5-difluorobenzoyl chloride have been investigated in environmental science, particularly in studies related to the chlorination of organic compounds. These studies have implications for understanding environmental pollution and developing strategies for pollution control and remediation (Ryu et al., 2003).

Safety and Hazards

Wirkmechanismus

Mode of Action

4-Chloro-3,5-difluorobenzoyl chloride, like other acid chlorides, is highly reactive. It can undergo nucleophilic acyl substitution reactions with various nucleophiles, such as amines and alcohols, to form amides and esters respectively . The chlorine atom attached to the carbonyl carbon leaves as a chloride ion, making room for the nucleophile to attach.

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactive substances could influence the action, efficacy, and stability of 4-Chloro-3,5-difluorobenzoyl chloride . For instance, its reactivity might increase at higher temperatures or in the presence of strong nucleophiles.

Eigenschaften

IUPAC Name |

4-chloro-3,5-difluorobenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F2O/c8-6-4(10)1-3(7(9)12)2-5(6)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXLIGWIJJWAOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)F)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-fluoropropyl)sulfanyl]-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2768701.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-naphthamide](/img/structure/B2768703.png)

![3-(2-(2-(sec-butylamino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-cyclohexylpropanamide](/img/structure/B2768705.png)

![[2-(3-Fluoroanilino)-2-oxoethyl] 4-methylbenzoate](/img/structure/B2768706.png)

![8-[(2-Chlorophenyl)methyl]-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2768710.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2768712.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2768713.png)

![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B2768716.png)

![1-[[(1-Hydroxycyclopentyl)methyl-prop-2-ynylamino]methyl]cyclopentan-1-ol](/img/structure/B2768718.png)

![1-(2,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2768719.png)